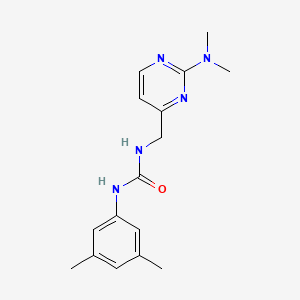

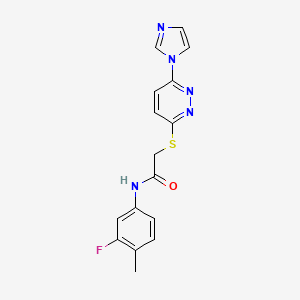

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea, also known as DMPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a urea derivative that has been shown to possess several interesting properties, including its ability to inhibit the growth of cancer cells and its potential use as a tool in biochemical research.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Hydrogen Bonding

- Ureidopyrimidinones, closely related to the compound , have been studied for their strong dimerization capabilities via quadruple hydrogen bonding in both solid state and solution, highlighting their potential as building blocks for supramolecular chemistry (Beijer et al., 1998).

Heterocyclic Compound Synthesis

- Research on CF3S(O)n-containing enaminones, which react with urea to form uracil derivatives, illustrates the compound's role in synthesizing pyrimidin-4(3H)-ones, a process that could be relevant for creating pharmaceuticals and agrochemicals (Sokolenko et al., 2017).

Organic Synthesis and Medicinal Chemistry

- Studies on the synthesis of heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, from similar compounds point to the importance of such chemical structures in developing new organic compounds with potential applications in medicinal chemistry (Selič et al., 1997).

Photophysical Properties and Sensing Applications

- The design and synthesis of pyrimidine-phthalimide derivatives based on a donor–π–acceptor structure, for instance, demonstrate the potential of pyrimidine derivatives in developing novel colorimetric pH sensors and logic gates, highlighting the versatility of pyrimidin-4-yl compounds in materials science and sensor technology (Yan et al., 2017).

Propiedades

IUPAC Name |

1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(3,5-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-11-7-12(2)9-14(8-11)20-16(22)18-10-13-5-6-17-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCESGRSMMXMFEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

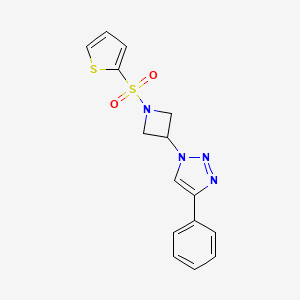

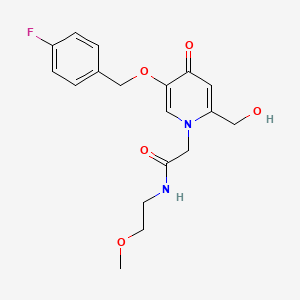

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2717374.png)

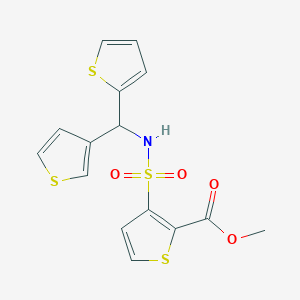

![N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2717381.png)

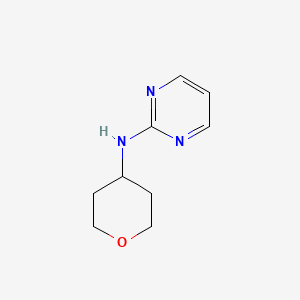

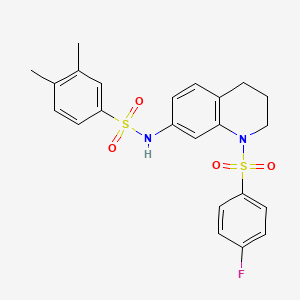

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2717382.png)

![ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B2717383.png)

![4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2717387.png)

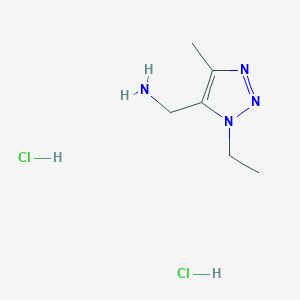

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2717395.png)

![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2717397.png)